(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine
Overview
Description
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with 2-(trifluoromethyl)benzaldehyde under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its piperazine ring is a common motif in many bioactive molecules, making it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of pharmaceuticals. Its structure suggests it may interact with specific receptors or enzymes, making it a potential candidate for treating various diseases.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, potentially modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Methyl 4-aminobenzoate: A compound used in the synthesis of guanidine alkaloids and other bioactive molecules.
Uniqueness
What sets (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine apart from similar compounds is its unique combination of functional groups. The presence of both a methoxyphenyl and a trifluoromethylphenyl group provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-26-18-9-5-4-8-17(18)24-10-12-25(13-11-24)23-14-15-6-2-3-7-16(15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOQZJYBCIMHD-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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